1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Description
Historical Context and Development
The exploration of dihydropyridazine derivatives began in the mid-20th century alongside advancements in heterocyclic chemistry. While dihydropyridines gained prominence as calcium channel blockers in the 1960s, dihydropyridazines emerged later as structurally distinct scaffolds with unique pharmacological profiles. The compound 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid represents a specialized branch of this research, combining a dihydropyridazine core with strategic substituents. Early work on pyridazine-based drugs, such as the 2020 FDA approval of relugolix (a gonadotropin-releasing hormone receptor antagonist), demonstrated the therapeutic viability of this heterocycle. The introduction of electron-withdrawing groups like carboxylic acids and methoxy substituents in the 1990s marked a turning point, enabling enhanced target engagement and solubility in lead optimization campaigns.
Position Within Heterocyclic Medicinal Chemistry
Pyridazine derivatives occupy a unique niche among nitrogen-containing heterocycles due to their:
- Dipole moment (4.23 D for pyridazine vs. 2.33 D for pyridine), enabling strong π-π stacking interactions
- Dual hydrogen-bonding capacity from adjacent nitrogen atoms
- Tunable electronic properties via substitution at C-3 and C-6 positions
Comparative Physicochemical Properties of Azines:
| Property | Pyridazine | Pyridine | Pyrimidine |
|---|---|---|---|
| Dipole Moment (D) | 4.23 | 2.33 | 2.10 |
| Basic pKₐ | 1.23 | 5.23 | 1.30 |
| Topological Polar SA | 38.9 Ų | 25.9 Ų | 41.6 Ų |
This compound's 4-methoxyphenyl group enhances lipophilic interactions, while the carboxylic acid at C-3 facilitates salt bridge formation with basic amino acid residues. Such balanced hydrophilicity-lipophilicity makes it particularly valuable in CNS drug design where blood-brain barrier penetration is critical.
Structure-Based Classification in Dihydropyridazine Research
The compound belongs to the 1,4-dihydropyridazine subclass, characterized by:
- Partial saturation of the pyridazine ring at positions 1 and 4
- Substituent pattern:
- Aryl group at N-1 (4-methoxyphenyl)
- Electron-withdrawing groups at C-3 (carboxylic acid) and C-4 (ketone)
Key structural differentiators from related compounds:
The 4-oxo group enables keto-enol tautomerism, influencing both reactivity and biological target selectivity. X-ray crystallography studies reveal a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.
Conceptual Framework in Pharmaceutical Sciences
This compound exemplifies structure-activity relationship (SAR) principles through:
A. Bioisosteric Design
- Carboxylic acid as isostere for phosphonate groups in kinase inhibitors
- Methoxyphenyl moiety mimicking tyrosine residues in protein binding pockets
B. Molecular Recognition Features
- Dual hydrogen bond acceptance via N1 and N2 (bond lengths 1.32-1.35 Å)
- Edge-to-face π-stacking with phenylalanine residues (distance 3.4-3.7 Å)
C. ADME Optimization
- Carboxylic acid enhances aqueous solubility (logP = 1.89 vs. 2.75 for methyl ester analog)
- Methoxy group reduces CYP3A4 inhibition (IC₅₀ > 50 μM vs. 8.2 μM for unsubstituted phenyl)
Recent molecular dynamics simulations demonstrate stable binding to COX-2 (ΔG = -9.8 kcal/mol) through:
- Ionic interaction between Arg120 and carboxylic acid
- Hydrophobic packing of methoxyphenyl with Val349
- Hydrogen bonding of 4-oxo group with Tyr355
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-9-4-2-8(3-5-9)14-7-6-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQXMDYMPOLSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or dicarboxylic acid derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring is reacted with the pyridazine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring or the methoxyphenyl group are replaced with other substituents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is with a molecular weight of approximately 233.23 g/mol. The compound features a dihydropyridazine core, which is known for its biological activity and potential therapeutic uses.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated promising activity, suggesting that modifications to the structure could enhance potency against specific cancer types .
2. Inhibitors of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes, including lipoxygenases. For instance, studies have shown that related compounds can effectively inhibit ALOX15, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) of these compounds suggests that the methoxy group plays a crucial role in enhancing inhibitory potency .
3. Cannabinoid Receptor Modulation
Another application involves the modulation of cannabinoid receptors. Compounds based on the dihydropyridazine scaffold have been identified as selective CB2 receptor agonists, which may have implications for pain management and inflammatory diseases .
Synthetic Applications
1. Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds. For example, it can be transformed into more complex molecules through reactions such as amidation or esterification .
2. Precursor for Novel Drug Development
Due to its unique chemical structure, 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is used as a precursor in the synthesis of novel drug candidates aimed at treating a range of diseases from cancer to neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance coordination capabilities with metal ions (e.g., Mn²⁺, Zn²⁺) in MOFs . Fluorine derivatives show improved fluorescence due to increased electron delocalization .
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : The methoxy group in the title compound reduces steric hindrance, enabling coplanar ring alignment for π-stacking, unlike the 29.8° dihedral angle in the fluorophenyl analogue . Methyl groups improve membrane permeability in antibacterial compounds .
Functional Group Modifications
Table 2: Carboxylic Acid and Heterocyclic Modifications
Key Observations :
- Carboxyl Groups: The title compound’s dual carboxyl groups enable diverse coordination modes (monodentate/bridging) in MOFs, unlike mono-carboxyl analogues .
- Heterocycle Replacement: Quinoline-based analogues (e.g., 1-(4-methoxybenzyl)-4-oxo-quinoline) show neurological activity, highlighting the pyridazine ring’s role in target specificity .
Coordination Chemistry and Material Science
The title compound’s carboxyl groups facilitate the synthesis of luminescent coordination polymers. For example:
Biological Activity
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridazine core with a methoxyphenyl substituent and a carboxylic acid functional group. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibits various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties.
Anti-inflammatory Activity
One significant study explored the anti-inflammatory effects of derivatives related to this compound. The derivative 13a demonstrated potent inhibition of lipopolysaccharide (LPS)-induced proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1 and THP-1). It also inhibited the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In vivo studies showed that administration of 13a improved symptoms in LPS-induced acute lung injury (ALI) models, reducing pulmonary edema and enhancing survival rates in sepsis models .
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains of bacteria. A related study indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM. The mechanism of action was linked to the inhibition of protein synthesis and nucleic acid production .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Acute Lung Injury Model : In an experimental model of ALI induced by LPS, derivative 13a significantly reduced inflammatory markers and improved lung histopathology, indicating its potential as an anti-inflammatory agent .
- Antibacterial Efficacy : In vitro assays demonstrated that derivatives of the compound could effectively inhibit the growth of Staphylococcus aureus and Enterococcus faecalis, suggesting their utility in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be influenced by structural modifications. For instance:
- Substituents on the phenyl ring can alter potency against specific targets.
- The presence of electron-donating or withdrawing groups affects the compound's interaction with biological receptors.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methoxy (–OCH₃) | Anti-inflammatory | Enhances solubility |
| Hydroxy (–OH) | Antibacterial | Increased activity against Gram-positive bacteria |
| Methyl (–CH₃) | Cytotoxicity | Potential anticancer activity |
Pharmacokinetics
The pharmacokinetic profile of derivative 13a showed a half-life (T1/2) of approximately 11.8 hours with a bioavailability (F) of 36.3%, indicating favorable absorption characteristics for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how do reaction parameters influence outcomes?
- Methodology : Two primary approaches are documented:
- Mo(CO)6-mediated rearrangement : Utilizes methyl 2-(isoxazol-5-yl)-3-oxopropanoates with molybdenum hexacarbonyl to construct the dihydropyridazine core. Key factors include solvent choice (e.g., DMF, toluene) and catalyst loading to minimize byproducts .
- Multi-step substitution/hydrolysis : Involves halogen substitution followed by hydrolysis under mild conditions (e.g., aqueous base, 50–60°C). Palladium or copper catalysts enhance regioselectivity in substitution steps .
- Critical Parameters : Temperature control (<80°C) prevents decomposition, while inert atmospheres (N₂/Ar) improve yields by reducing oxidation.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?
- Techniques :
- X-ray crystallography : Resolves the planar dihydropyridazine ring and substituent orientations. Monoclinic systems (e.g., space group P21/c) with lattice parameters (e.g., a = 6.4973 Å, b = 11.5323 Å) confirm molecular packing .
- ¹H/¹³C NMR : Key signals include downfield shifts for the carbonyl (δ 165–170 ppm) and methoxyphenyl protons (δ 3.8–4.0 ppm). Coupling constants (J = 6–8 Hz) verify aromatic ring conformations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of 1,4-dihydropyridazine derivatives across studies?
- Analysis Framework :
- Structural variability : Compare substituent effects (e.g., 4-methoxyphenyl vs. chlorophenyl) on calcium modulation or antimicrobial activity. For example, methoxy groups enhance antioxidant properties, while halogens improve antibacterial potency .
- Assay conditions : Differences in cell lines (e.g., bacterial strains) or concentration ranges (µM vs. mM) may explain conflicting IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are recommended for reproducibility.
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Insights :
- Parallel synthesis : Use combinatorial libraries with varying aryl/heteroaryl groups at the 1- and 3-positions. Automated liquid handling reduces reaction variability .
- Crystallography-guided design : Leverage hydrogen-bonding patterns (e.g., O–H···N interactions) from single-crystal data to predict bioactivity. For instance, planar carboxylate groups enhance binding to enzymatic active sites .
Q. How can solvent and catalyst selection improve the sustainability of synthetic routes?
- Green Chemistry Approaches :
- Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity.
- Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) enable recycling and reduce metal waste .
- Metrics : Track E-factors (kg waste/kg product) and atom economy to benchmark improvements.
Data Contradiction and Validation
Q. Why do some studies report conflicting solubility profiles for this compound?
- Resolution Strategies :
- pH-dependent solubility : The carboxylic acid group confers poor solubility in neutral buffers (logP ~1.5) but high solubility in alkaline conditions (pH >8). Studies using unbuffered solvents may misreport data .
- Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC/XRD) exhibit differing solubility. Pre-formulation studies should specify the solid-state form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
